3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid is a compound of interest due to its potential in various chemical and biological applications. Its structure features a benzoic acid moiety substituted with amino and pyridin-3-ylmethyl-amino groups, indicating a potential for complex chemical behavior and reactivity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from benzoic acid or its derivatives. For instance, the synthesis of pyridin-ylmethyl esters of aminobenzoic acids has been reported, involving the condensation of aminobenzoic acid with pyridine-2-carboxaldehyde, indicating a potential method for synthesizing compounds with similar structures to 3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid (Tzimopoulos et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid has been studied using various analytical techniques, such as X-ray crystallography. These studies reveal complex hydrogen bonding patterns and molecular assemblies, indicating the importance of N—H⋯O and C—H⋯O hydrogen bonds in determining the molecular conformation and packing (Lemmerer & Bourne, 2012).
Chemical Reactions and Properties
Compounds with structures similar to 3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid participate in various chemical reactions, including condensation and complexation, which can significantly affect their photophysical properties and reactivity. Such properties are critical for their potential use in coordination polymers and as ligands in metal complexes (Du et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and the nature of substituents. Studies on similar compounds show that hydrogen bonding and π-π stacking interactions play a significant role in their solid-state packing, affecting their melting points and solubility (Lemmerer & Bourne, 2012).
Chemical Properties Analysis
The chemical behavior of 3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid derivatives, including their reactivity towards acids, bases, and various organic reagents, is a key area of interest. Their functional groups enable a range of chemical reactions, such as amide formation and esterification, crucial for further derivatization and application in synthetic chemistry (Tzimopoulos et al., 2010).
Scientific Research Applications
Crystallography and Molecular Assembly
A study by Lemmerer and Bourne (2012) focused on the co-crystal of benzoic acid derivatives, highlighting their assembly into chains via hydrogen bonds and forming extended ribbons. This structural insight is crucial for understanding molecular interactions and designing new materials (Lemmerer & Bourne, 2012).
Luminescence and Stimuli-Responsive Properties
Srivastava et al. (2017) investigated pyridyl substituted benzamides, revealing their luminescent properties and multi-stimuli-responsive behavior. These findings are significant for applications in optical materials and sensors (Srivastava et al., 2017).
Coordination Chemistry and Complex Formation
Woodburn et al. (2010) prepared complexes of related compounds with Co, Ni, and Cu, studying their structures and spectroscopic properties. Such complexes have potential in catalysis and as functional materials (Woodburn et al., 2010).
Metal-Organic Frameworks (MOFs) for Gas Separation and Adsorption
Ma et al. (2020) synthesized an amino-decorated porous MOF, demonstrating its efficiency in gas separation and high iodine adsorption. This research contributes to the development of new materials for environmental and energy applications (Ma et al., 2020).
Antimicrobial Activities of Schiff Base Ligands
Kalshetty et al. (2013) explored the synthesis and antimicrobial activities of Schiff base ligands derived from 3-Aldehydosalicylic acid, suggesting their potential in pharmaceutical research (Kalshetty et al., 2013).
Photophysical Properties of Lanthanide Complexes
Sivakumar et al. (2011) synthesized lanthanide complexes to study their crystal structures and photophysical properties, contributing to the field of luminescent materials (Sivakumar et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-amino-4-(pyridin-3-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-11-6-10(13(17)18)3-4-12(11)16-8-9-2-1-5-15-7-9/h1-7,16H,8,14H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWWFBSFFVDUPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355609 |
Source
|
Record name | 3-Amino-4-{[(pyridin-3-yl)methyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid | |
CAS RN |
436088-89-0 |
Source
|
Record name | 3-Amino-4-{[(pyridin-3-yl)methyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.